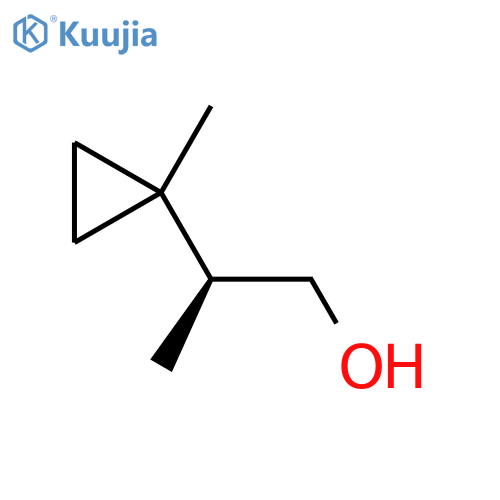Cas no 2248202-63-1 ((2S)-2-(1-methylcyclopropyl)propan-1-ol)

2248202-63-1 structure
商品名:(2S)-2-(1-methylcyclopropyl)propan-1-ol
(2S)-2-(1-methylcyclopropyl)propan-1-ol 化学的及び物理的性質
名前と識別子
-
- (2S)-2-(1-methylcyclopropyl)propan-1-ol
- 2248202-63-1
- SCHEMBL17483744
- EN300-6507579
-
- インチ: 1S/C7H14O/c1-6(5-8)7(2)3-4-7/h6,8H,3-5H2,1-2H3/t6-/m1/s1
- InChIKey: PYJMXVOLUBFZHS-ZCFIWIBFSA-N
- ほほえんだ: OC[C@@H](C)C1(C)CC1
計算された属性
- せいみつぶんしりょう: 114.104465066g/mol
- どういたいしつりょう: 114.104465066g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 2
- 複雑さ: 84.4
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 20.2Ų
(2S)-2-(1-methylcyclopropyl)propan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6507579-5.0g |
(2S)-2-(1-methylcyclopropyl)propan-1-ol |
2248202-63-1 | 95.0% | 5.0g |
$7539.0 | 2025-03-14 | |
| Enamine | EN300-6507579-0.5g |
(2S)-2-(1-methylcyclopropyl)propan-1-ol |
2248202-63-1 | 95.0% | 0.5g |
$2495.0 | 2025-03-14 | |
| Enamine | EN300-6507579-10.0g |
(2S)-2-(1-methylcyclopropyl)propan-1-ol |
2248202-63-1 | 95.0% | 10.0g |
$11178.0 | 2025-03-14 | |
| Enamine | EN300-6507579-0.1g |
(2S)-2-(1-methylcyclopropyl)propan-1-ol |
2248202-63-1 | 95.0% | 0.1g |
$2287.0 | 2025-03-14 | |
| Enamine | EN300-6507579-2.5g |
(2S)-2-(1-methylcyclopropyl)propan-1-ol |
2248202-63-1 | 95.0% | 2.5g |
$5095.0 | 2025-03-14 | |
| Enamine | EN300-6507579-1.0g |
(2S)-2-(1-methylcyclopropyl)propan-1-ol |
2248202-63-1 | 95.0% | 1.0g |
$2599.0 | 2025-03-14 | |
| Enamine | EN300-6507579-0.25g |
(2S)-2-(1-methylcyclopropyl)propan-1-ol |
2248202-63-1 | 95.0% | 0.25g |
$2391.0 | 2025-03-14 | |
| Enamine | EN300-6507579-0.05g |
(2S)-2-(1-methylcyclopropyl)propan-1-ol |
2248202-63-1 | 95.0% | 0.05g |
$2184.0 | 2025-03-14 |
(2S)-2-(1-methylcyclopropyl)propan-1-ol 関連文献
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
-
Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
-
Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
2248202-63-1 ((2S)-2-(1-methylcyclopropyl)propan-1-ol) 関連製品
- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)
- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)
- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
